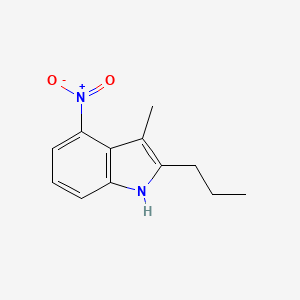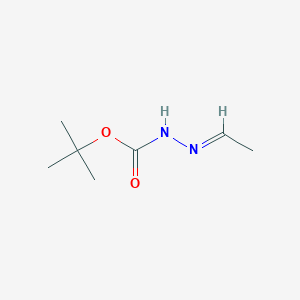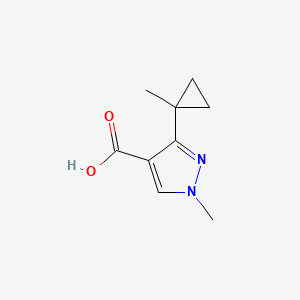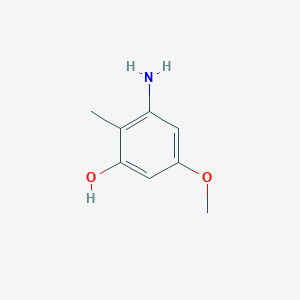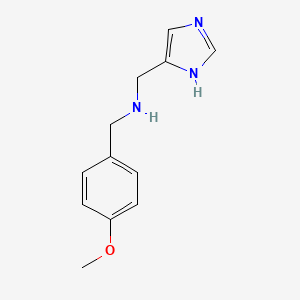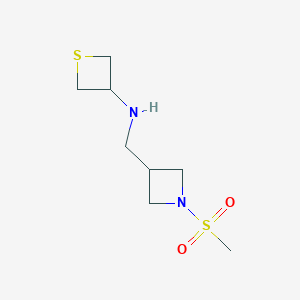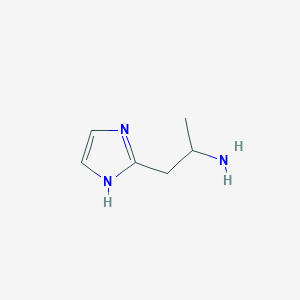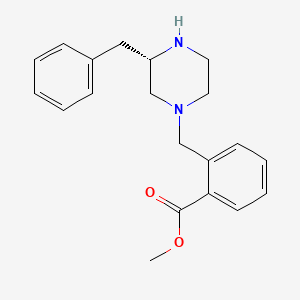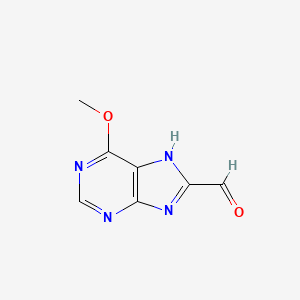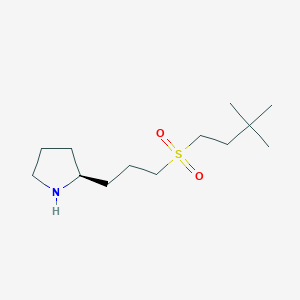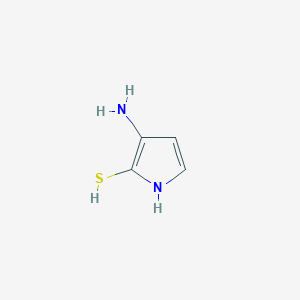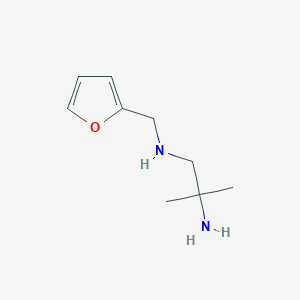
N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine is an organic compound that features a furan ring attached to a diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine typically involves the reaction of furan-2-carboxaldehyde with 2-methylpropane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The diamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .
Scientific Research Applications
N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can enhance monoaminergic transmission, which is beneficial in the treatment of cognitive impairments and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound is used as an epidermal growth factor receptor (EGFR) inhibitor and has anticancer properties.
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine: Known for its antimicrobial and anticancer activities.
Uniqueness
N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other furan derivatives. Its dual functionality as both a furan and a diamine makes it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-N-(furan-2-ylmethyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C9H16N2O/c1-9(2,10)7-11-6-8-4-3-5-12-8/h3-5,11H,6-7,10H2,1-2H3 |
InChI Key |
XAGKHWLLORNEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


